

# Spectroscopic data (NMR, HRMS) for 3-Phenylisoxazole-5-carboxylic acid derivatives

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## Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carboxylic acid

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An In-depth Technical Guide on the Spectroscopic Data of **3-Phenylisoxazole-5-carboxylic Acid** Derivatives

This guide provides a comprehensive overview of the spectroscopic data for **3-phenylisoxazole-5-carboxylic acid** and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed tables of NMR and HRMS data, experimental protocols for synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for a range of **3-phenylisoxazole-5-carboxylic acid** derivatives, facilitating comparison and analysis.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives

Compound	Ar-H (ppm)	Isoxazole-H (ppm)	Other Signals (ppm)	Solvent
3,5-diphenylisoxazole	7.91–7.81 (m, 4H), 7.53–7.43 (m, 6H)	6.84 (s, 1H)	CDCl <sub>3</sub>	
3-phenyl-5-(p-tolyl)isoxazole	7.87 (dt, J = 3.9, 2.2 Hz, 2H), 7.73 (d, J = 8.2 Hz, 2H), 7.53–7.39 (m, 3H), 7.28 (d, J = 7.9 Hz, 2H)	6.77 (s, 1H)	2.40 (s, 3H, CH <sub>3</sub> )	CDCl <sub>3</sub>
5-(4-chlorophenyl)-3-phenylisoxazole	7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H)	6.81 (s, 1H)	CDCl <sub>3</sub>	
3-(4-chlorophenyl)-5-phenylisoxazole	7.85–7.79 (m, 4H), 7.52–7.45 (m, 5H)	6.80 (s, 1H)	CDCl <sub>3</sub>	
3-(4-bromophenyl)-5-phenylisoxazole	7.84–7.82 (m, 2H), 7.74 (d, J = 8.5 Hz, 2H), 7.61 (d, J = 8.5 Hz, 2H), 7.51–7.46 (m, 3H)	6.80 (s, 1H)	CDCl <sub>3</sub>	
Ethyl 3-phenylisoxazole-4-carboxylate	7.79–7.75 (m, 2H), 7.50–7.45 (m, 3H)	9.01 (s, 1H)	4.29 (q, J = 7.2 Hz, 2H), 1.30 (t, J = 7.2 Hz, 3H)	CDCl <sub>3</sub>
4-nitro-3-phenylisoxazole	7.73–7.65 (m, 2H), 7.58–7.51 (m, 3H)	9.37 (s, 1H)	CDCl <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 3-Phenylisoxazole Derivatives

Compound	Aromatic C (ppm)	Isoxazole C (ppm)	Other Signals (ppm)	Solvent
3,5-diphenylisoxazole	130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7	170.3, 162.9, 97.4	CDCl <sub>3</sub>	
3-phenyl-5-(p-tolyl)isoxazole	140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6	170.5, 162.8, 96.8	21.4 (CH <sub>3</sub> )	CDCl <sub>3</sub>
5-(4-chlorophenyl)-3-phenylisoxazole	136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9	169.2, 163.0, 97.8	CDCl <sub>3</sub>	
3-(4-chlorophenyl)-5-phenylisoxazole	136.0, 130.3, 129.2, 129.0, 128.0, 127.6, 127.2, 125.8	170.6, 161.9, 97.2	CDCl <sub>3</sub>	
3-(4-bromophenyl)-5-phenylisoxazole	132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3	170.7, 162.0, 97.2	CDCl <sub>3</sub>	
Ethyl 3-phenylisoxazole-4-carboxylate	130.2, 129.5, 128.2, 127.3	164.1, 161.3, 113.1	160.9 (C=O), 61.1 (CH <sub>2</sub> ), 14.1 (CH <sub>3</sub> )	CDCl <sub>3</sub>
4-nitro-3-phenylisoxazole	131.3, 129.9, 129.0, 125.6	164.0, 156.6, 134.2	DMSO-d <sub>6</sub>	

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 3-Phenylisoxazole Derivatives

Compound	Molecular Formula	Ion	Calculated m/z	Found m/z
5-Phenyl-3-(quinolin-2-yl)isoxazole	C <sub>18</sub> H <sub>13</sub> N <sub>2</sub> O <sup>+</sup>	[M+H] <sup>+</sup>	273.1022	273.1027
3-(8-Bromoquinolin-2-yl)-5-phenylisoxazole	C <sub>18</sub> H <sub>12</sub> BrN <sub>2</sub> O <sup>+</sup>	[M+H] <sup>+</sup>	351.0133	351.0139
5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole	C <sub>18</sub> H <sub>12</sub> BrN <sub>2</sub> O <sup>+</sup>	[M+H] <sup>+</sup>	351.0133	351.0139
Ethyl 3-phenylisoxazole-4-carboxylate	C <sub>12</sub> H <sub>11</sub> NO <sub>3</sub>	[M+H] <sup>+</sup>	218.0811	218.0810
1-(3-(4-(trifluoromethyl)phenyl)isoxazol-4-yl)ethan-1-one	C <sub>12</sub> H <sub>8</sub> F <sub>3</sub> NO <sub>2</sub>	[M+H] <sup>+</sup>	256.0579	256.0565

## Experimental Protocols

### General Synthesis of 3-Phenylisoxazole-5-carboxylic Acid Derivatives

A common route for the synthesis of **3-phenylisoxazole-5-carboxylic acid** involves the reaction of a chalcone with hydroxylamine hydrochloride. The resulting isoxazole can then be further modified. For instance, the carboxylic acid can be esterified or converted to an amide.

A general procedure is as follows:

- Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with an aromatic ketone in an aqueous alcoholic solution containing a base (e.g., NaOH or KOH) to form the

corresponding chalcone.

- Isoxazole Ring Formation: The synthesized chalcone is then refluxed with hydroxylamine hydrochloride and a base such as sodium acetate in a suitable solvent like ethanol. This cyclization reaction forms the isoxazole ring.
- Hydrolysis (for carboxylic acid): If the starting materials lead to an ester, hydrolysis under acidic or basic conditions can yield the desired carboxylic acid. For example, ethyl 5-phenyl-3-isoxazolecarboxylate can be hydrolyzed to 5-phenylisoxazole-3-carboxylic acid.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[1\]](#) Samples are dissolved in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.[\[1\]](#)

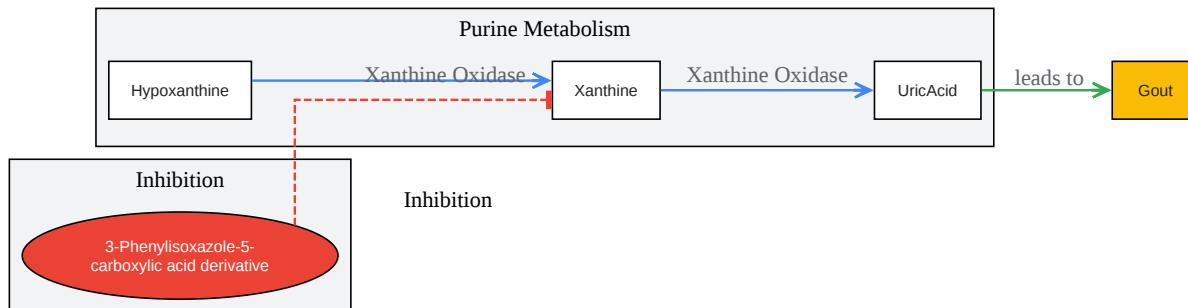
High-Resolution Mass Spectrometry (HRMS): HRMS data is generally acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to determine the accurate mass and confirm the elemental composition of the synthesized compounds.[\[1\]](#)

## Biological Activity and Signaling Pathways

Derivatives of **3-phenylisoxazole-5-carboxylic acid** have been investigated for various biological activities, including xanthine oxidase inhibition and antibacterial effects.

## Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[\[2\]](#) Overproduction of uric acid can lead to hyperuricemia and gout. Several 5-phenylisoxazole-3-carboxylic acid derivatives have shown potent inhibitory activity against xanthine oxidase.[\[3\]](#) The mechanism of inhibition is often a mixed-type, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[\[4\]](#)

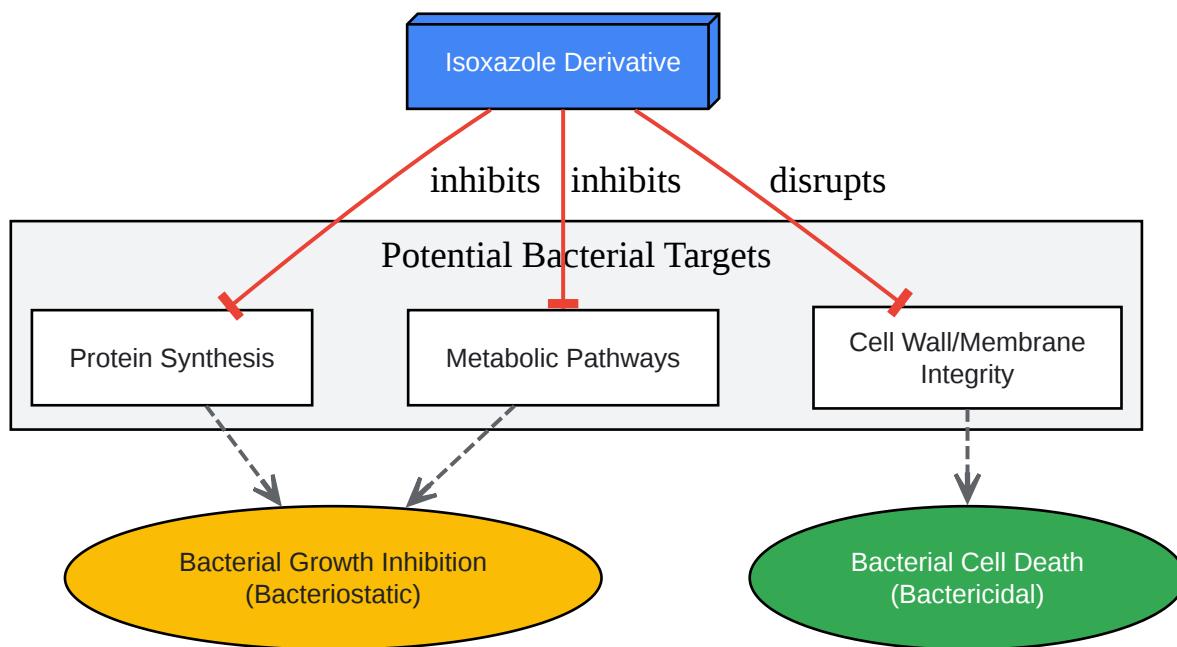


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Caption: Inhibition of Xanthine Oxidase by 3-phenylisoxazole derivatives.

## Antibacterial Activity

Isoxazole derivatives are known to possess antibacterial properties.<sup>[5]</sup> The mechanism of action can vary, but they often target essential bacterial processes. These can include the inhibition of protein synthesis, disruption of metabolic pathways, or interference with cell wall or membrane integrity.<sup>[5]</sup> Bacteriostatic agents typically inhibit bacterial growth by targeting processes like protein synthesis, while bactericidal agents lead to cell death, often by disrupting the cell wall or membrane.<sup>[5]</sup>

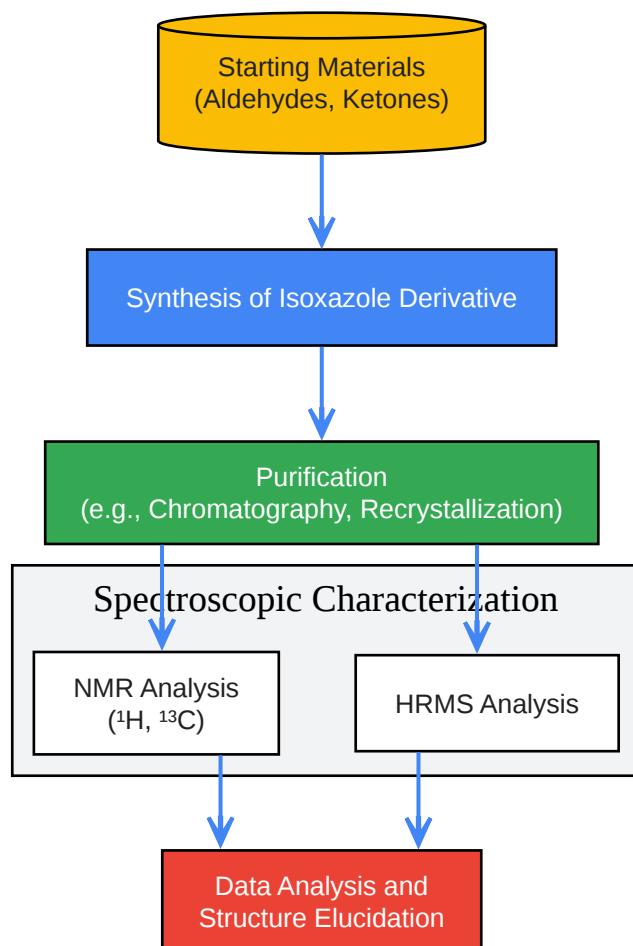


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Caption: Potential antibacterial mechanisms of isoxazole derivatives.

## Experimental Workflow

The general workflow for the synthesis and characterization of **3-phenylisoxazole-5-carboxylic acid** derivatives is a systematic process from starting materials to final analysis.



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Caption: General workflow for synthesis and characterization.

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